molecular formula C21H23NO5 B2813192 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879046-06-7

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2813192
CAS No.: 879046-06-7
M. Wt: 369.417
InChI Key: SJGQDFIGPHGCSX-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound belonging to the indolinone family. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenoxyethyl side chain, and a methyl group attached to an indolinone core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at position 3 can be introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the alkylation of the indolinone core with a 2-(2-methoxyphenoxy)ethyl halide in the presence of a base like potassium carbonate.

    Addition of the Methyl Group: The methyl group at position 7 can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxopropyl Group: The final step involves the acylation of the indolinone core with a suitable acylating agent, such as acetyl chloride, to introduce the 2-oxopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indolinone derivatives.

Scientific Research Applications

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: Employed in the design of chemical probes to study protein-ligand interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in critical biological processes.

Comparison with Similar Compounds

When compared to other indolinone derivatives, 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one: Lacks the methyl group at position 7.

    3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methylindolin-2-one: Lacks the 2-oxopropyl group.

    3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indole: Contains an indole core instead of an indolinone core.

Properties

IUPAC Name

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-14-7-6-8-16-19(14)22(20(24)21(16,25)13-15(2)23)11-12-27-18-10-5-4-9-17(18)26-3/h4-10,25H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGQDFIGPHGCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC=C3OC)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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